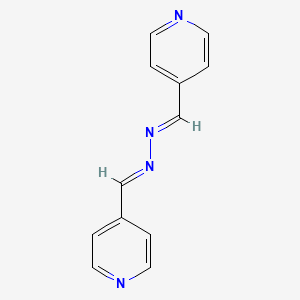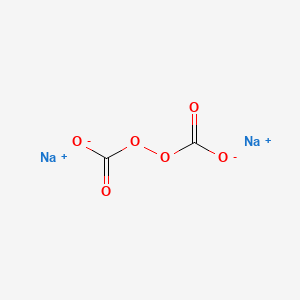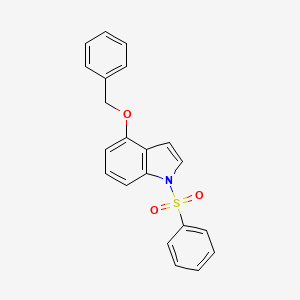
4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Overview
Description
4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole, also known as 4-BPSI, is a heterocyclic compound that has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a derivative of indole, a five-membered heterocyclic aromatic compound found in many natural products, and is characterized by an aromatic ring with a nitrogen atom at its center. 4-BPSI is a highly versatile compound, and its properties have been studied extensively in recent years.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The synthesis of various indole derivatives, including those similar to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, has been a subject of study. For instance, the preparation of 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles showing high affinity towards the 5-HT6 receptor demonstrates the versatility of indole derivatives in synthesis processes (Zhou et al., 2005).
Crystal Structure Analysis : Research into the structures of indole derivatives includes the analysis of their crystal structures. This analysis helps understand their geometric and packing parameters, as shown in studies of various 1-(phenylsulfonyl)indole derivatives (Jasinski et al., 2009).
Chemical Properties and Reactions
Chemical Reactions : Indole derivatives participate in a variety of chemical reactions, such as Diels-Alder reactions, demonstrated in the synthesis of analogues like 4H-furo[3,4-b]indole (Saulnier & Gribble, 1983). Such reactions are crucial for creating complex molecular structures.
Functionalization and Modification : The modification of indole derivatives, like the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, is essential for developing new compounds with potential biological activities (Avdeenko et al., 2020).
Potential Biological Applications
- Biological Activity Analysis : Indole derivatives are often analyzed for their potential biological activities. The synthesized products can exhibit activities like enzyme inhibition and could be used in treating various disorders, as indicated by the analysis of the potential biological activity of synthesized indole compounds (Rehman et al., 2022).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylmethoxyindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIKOUOYALITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439086 | |
| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79315-62-1 | |
| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)



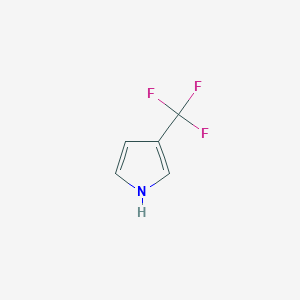


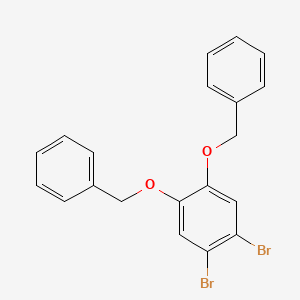
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)
